molecular formula C21H35NO4 B175642 N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide CAS No. 162361-41-3

N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide

Cat. No. B175642
M. Wt: 365.5 g/mol
InChI Key: NIHITJCGPYUKLW-UHFFFAOYSA-N
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Description

“N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide” is a chemical compound with the molecular formula C21H35NO3 . It is also known by other names such as Acetamide, N- [1,1-bis (hydroxymethyl)-3- (4-octylphenyl)propyl]- [ACD/Index Name], N- [1-Hydroxy-2- (hydroxymethyl)-4- (4-octylphenyl)-2-butanyl]acetamid [German] [ACD/IUPAC Name], and N- [1-Hydroxy-2- (hydroxyméthyl)-4- (4-octylphényl)-2-butanyl]acétamide [French] [ACD/IUPAC Name] .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 35 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 349.508 Da and the monoisotopic mass is 349.261688 Da .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid . It has a melting point of 83-87°C and a predicted boiling point of 567.9±50.0 °C . Its density is 1.035 g/cm3 . It is slightly soluble in chloroform and methanol . The compound has a predicted pKa of 14.20±0.10 .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

  • Application in Antimalarial Drug Synthesis : This compound has been investigated for its role as an intermediate in the natural synthesis of antimalarial drugs. One study demonstrated its use in chemoselective monoacetylation processes for drug development, highlighting its significance in pharmaceutical chemistry (Magadum & Yadav, 2018).

Coordination Complexes in Chemistry

  • Synthesis of Novel Coordination Complexes : Research has also delved into the synthesis of novel coordination complexes using derivatives of this compound, exploring its potential in the field of inorganic chemistry and materials science (Chkirate et al., 2019).

Hydroformylation in Organic Synthesis

  • Hydroformylation for Synthesis of Functionalised Derivatives : Studies have explored the use of this compound in hydroformylation processes, a crucial step in the synthesis of biologically relevant functionalized derivatives. This research contributes to expanding the toolkit available for organic synthesis (Dekeukeleire et al., 2010).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Investigations into the crystal structures of derivatives of this compound have provided insights into their spatial orientations and molecular interactions, which is valuable for understanding their properties and potential applications in materials science (Kalita & Baruah, 2010).

Synthesis of Novel Derivatives

  • Development of Novel Derivatives for Various Applications : Research has focused on synthesizing novel derivatives of this compound for potential applications in various fields, such as pest control, pharmaceuticals, and dye production. These studies contribute to the discovery of new materials and drugs with improved properties and efficacy (Nikonov et al., 2016).

properties

IUPAC Name

N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20(26)14-21(15-23,16-24)22-17(2)25/h10-13,20,23-24,26H,3-9,14-16H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHITJCGPYUKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Shaikh, SS Schilson, S Wagner… - Journal of Medicinal …, 2015 - ACS Publications
Sphingosine-1-phosphate (S1P) is a lysophospholipid that evokes a variety of biological responses via stimulation of a set of cognate G-protein coupled receptors (GPCRs): S1P 1 –…
Number of citations: 30 pubs.acs.org

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